Cycloviracin B1

Descripción

Contextualization within Glyco-Macrocycles and Antiviral Natural Products

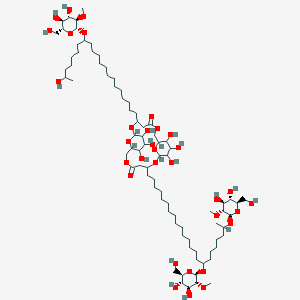

Cycloviracin B1 is classified as a glycolipid and a glyco-macrocycle, characterized by a large macrocyclic ring system that incorporates glycosidic linkages to sugar moieties ontosight.airesearchgate.netnih.govnih.govacs.orgacs.orgnih.govrsc.orgnih.govacs.orguqac.cafrontiersin.org. These types of compounds are of considerable interest in medicinal chemistry, as many natural products featuring macrocyclic structures and carbohydrate components exhibit potent biological effects nih.gov. Specifically, this compound is recognized for its antiviral properties, demonstrating activity against viruses such as herpes simplex virus type 1 (HSV-1) researchgate.netnih.govacs.orgacs.orgnih.govmedchemexpress.com. Its classification within the glyco-macrocycle family places it alongside other natural products known for their diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects nih.gov. The production of this compound by actinomycetes, such as Kibdelosporangium albatum, highlights the role of these microorganisms in generating complex secondary metabolites with significant pharmacological potential acs.orgnih.govfrontiersin.orgmedchemexpress.comjst.go.jp.

Historical Perspective of Discovery and Initial Characterization

The journey of this compound began with its isolation from the actinomycete strain Kibdelosporangium albatum R761-7 (ATCC 55061) researchgate.netacs.orgnih.govmedchemexpress.comjst.go.jp. This discovery led to the identification of Cycloviracins B1 and B2 as novel antiviral antibiotics researchgate.netnih.govjst.go.jp. The initial characterization involved extensive chemical and spectroscopic analyses, including two-dimensional Nuclear Magnetic Resonance (2D NMR) correlation spectroscopy, which were crucial for elucidating the complex structures of these compounds researchgate.netnih.govacs.orgacs.orgnih.gov.

A significant milestone in understanding this compound was the completion of its first total synthesis by Fürstner and co-workers nih.govacs.orgacs.orgrsc.orgnih.govacs.orguqac.cahumboldt-foundation.desigmaaldrich.comresearchgate.net. This synthetic endeavor was instrumental not only in confirming the proposed structure but also in establishing the absolute stereochemistry of its numerous chiral centers nih.govacs.orgacs.orgnih.govsigmaaldrich.com. The synthesis employed sophisticated strategies, including template-directed macrodilactonization and advanced olefination techniques, showcasing the power of modern organic synthesis in accessing complex natural products nih.govacs.orgacs.orgrsc.orguqac.caresearchgate.net. Research findings from these efforts also indicated that the entire molecular construct of this compound is essential for its appreciable and selective antiviral activity nih.govacs.orgacs.org.

Molecular Composition and Stereochemistry of this compound

The intricate structure of this compound is a testament to nature's synthetic capabilities. Its composition and stereochemical arrangement are key to its biological function.

| Component | Description | Notes |

| Macrocyclic Core | Tricyclic ring system with ester linkages and hydroxyl groups | Suggests potential for diverse biological interactions ontosight.ai. |

| Glycosidic Moieties | Two units of D-glucose | Part of the glyco-macrocyclic structure researchgate.netnih.govjst.go.jp. |

| Three units of 2-O-methyl-D-glucose | Integral components of the glycosylated structure researchgate.netnih.govjst.go.jp. | |

| Fatty Acid Chains | Two hydroxy fatty acids (C24 and C26) | Contribute to the lipophilic character of the molecule researchgate.netnih.govjst.go.jp. |

| Stereochemistry | (3R,19S,25R,3'R,17'S,23'R) | Configuration of six chiral centers located on the lateral fatty acid chains nih.govacs.orgacs.orgnih.govsigmaaldrich.com. |

Compound Names Mentioned:

this compound

Cycloviracin B2

Glucolipsin A

Glucolipsin B

Fattiviracin family

Ananatoside A

Ananatoside B

Propiedades

Número CAS |

142382-45-4 |

|---|---|

Fórmula molecular |

C83H152O33 |

Peso molecular |

1678.1 g/mol |

Nombre IUPAC |

3-[16,22-bis[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy]tricosyl]-14-[14-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-20-hydroxyhenicosyl]-9,10,11,20,21,22-hexahydroxy-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione |

InChI |

InChI=1S/C83H152O33/c1-51(87)36-28-26-34-40-53(108-82-77(103-4)72(98)65(91)58(47-85)113-82)38-30-22-19-15-12-9-13-17-21-25-33-43-56-45-63(89)106-50-60-67(93)69(95)74(100)79(115-60)110-55(44-62(88)105-49-61-68(94)70(96)75(101)80(111-56)116-61)42-32-24-20-16-11-8-6-7-10-14-18-23-31-39-54(109-83-78(104-5)73(99)66(92)59(48-86)114-83)41-35-27-29-37-52(2)107-81-76(102-3)71(97)64(90)57(46-84)112-81/h51-61,64-87,90-101H,6-50H2,1-5H3/t51?,52?,53?,54?,55?,56?,57-,58-,59-,60?,61?,64-,65-,66-,67?,68?,69?,70?,71+,72+,73+,74?,75?,76-,77-,78-,79?,80?,81-,82-,83-/m1/s1 |

Clave InChI |

UHXMKKIXCMBBAY-UKGVZLGJSA-N |

SMILES |

CC(CCCCCC(CCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCCCC(CCCCCC(C)OC4C(C(C(C(O4)CO)O)O)OC)OC5C(C(C(C(O5)CO)O)O)OC)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC)O |

SMILES isomérico |

CC(CCCCCC(CCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCCCC(CCCCCC(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)OC)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)OC)O |

SMILES canónico |

CC(CCCCCC(CCCCCCCCCCCCCC1CC(=O)OCC2C(C(C(C(O2)OC(CC(=O)OCC3C(C(C(C(O1)O3)O)O)O)CCCCCCCCCCCCCCCC(CCCCCC(C)OC4C(C(C(C(O4)CO)O)O)OC)OC5C(C(C(C(O5)CO)O)O)OC)O)O)O)OC6C(C(C(C(O6)CO)O)O)OC)O |

Sinónimos |

cycloviracin B1 cycloviracin-B1 |

Origen del producto |

United States |

Structural Elucidation and Stereochemical Assignment

Spectroscopic Methodologies for Structural Determination

Spectroscopic techniques are indispensable for determining the constitution and connectivity of natural products like Cycloviracin B1.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have been pivotal in mapping out the complex structure of this compound. These methods allow scientists to establish correlations between different nuclei (e.g., proton-proton or proton-carbon), thereby elucidating the carbon-hydrogen framework and the connectivity of functional groups. For instance, HMBC experiments are particularly useful for establishing long-range correlations between carbons and protons, aiding in the assignment of complex structural fragments, including the fatty acid chains and the core lactide structure rsc.org. The detailed analysis of these spectral data provides definitive information on the molecular skeleton and the placement of substituents.

Definitive Assignment of Absolute Stereochemistry

Assigning the absolute stereochemistry, i.e., the precise spatial arrangement of atoms around chiral centers, is a critical step in fully characterizing this compound. This involves identifying all chiral centers and determining their configurations.

This compound possesses chiral centers within its fatty acid chains. The stereochemistry of these centers is typically elucidated through a combination of NMR data, including NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which reveal through-space proximity of protons, and chemical derivatization followed by analysis, such as the formation of Mosher esters researchgate.net. These methods help in establishing the relative and absolute configurations of the hydroxyl groups and other stereogenic elements along the fatty acid moieties. Research on related compounds has shown that the stereochemistry at specific positions on the fatty acid chain can significantly impact biological activity researchgate.net.

The linkage between the fatty acid chains and the core lactide structure of this compound is also stereochemically defined. The configuration at these linkage sites is determined through detailed NMR analysis, particularly HMBC and NOESY experiments, which can provide information about the spatial relationships between protons and carbons across these bonds. Furthermore, total synthesis efforts, often employing metal-templated macrolactonization, have been instrumental in confirming the stereochemistry at these critical junction points rsc.org.

Carbon-13 (¹³C) NMR spectroscopy, specifically the chemical shifts of anomeric carbons, can serve as valuable probes for determining stereochemical configurations in glycosidic linkages. For β-glycosides, the ¹³C NMR chemical shifts at the anomeric position have been observed to be sensitive indicators of the absolute configuration of the attached moieties researchgate.net. By comparing the observed anomeric ¹³C NMR shifts with those of known standards or synthesized compounds with defined stereochemistry, researchers can infer the configuration at these glycosidic bonds within this compound.

Structural Reassessment of Related Glycoconjugates (e.g., Fattiviracins)

The structural understanding of this compound has also benefited from studies on related compounds, such as Fattiviracins. Comparisons and reassessments of the structures of these glycolipids, which share common structural motifs like fatty acid chains and carbohydrate units, can provide complementary data and validate findings. For instance, the identification of Fattiviracin alongside this compound and other related compounds in studies of microbial metabolites underscores the importance of comparative structural analysis in natural product chemistry researchgate.net. Such comparisons help in building a comprehensive picture of the structural diversity and evolutionary relationships within classes of bioactive glycoconjugates.

Biosynthetic Investigations of Cycloviracin B1

Producing Microorganism and Fermentation Studies

Kibdelosporangium albatum as the Biosynthetic Source

Cycloviracin B1 is produced by the actinomycete Kibdelosporangium albatum, specifically the strain designated as R761-7 (ATCC 55061). This soil-dwelling microorganism is characterized by the formation of long, straight spore chains and numerous sporangium-like structures on its aerial mycelium. Chemotaxonomic analysis of K. albatum reveals a Type IV cell wall, Pattern A whole-cell sugars (containing meso-diaminopimelic acid, arabinose, and galactose), Type PII phospholipids, and MK-9(H4) as the predominant menaquinone. The absence of mycolic acids further classifies it within this genus.

Initial studies on the production of this compound involved fermentation of K. albatum in suitable nutrient media, followed by isolation and purification of the compound from the fermentation broth. While the foundational studies confirmed the production of this compound and its congener, Cycloviracin B2, by this strain, detailed public information regarding the specific fermentation conditions, such as media composition and optimization for enhanced yield, is not extensively documented in the available scientific literature. However, it is understood that like many actinomycetes, the production of secondary metabolites such as this compound is likely influenced by key fermentation parameters including carbon and nitrogen sources, aeration, pH, and temperature.

Identification of Precursors and Biosynthetic Intermediates

The biosynthesis of complex natural products like this compound typically involves the assembly of smaller, common metabolic building blocks. Given its structure as a macrodiolide with long fatty acid-like side chains, it is highly probable that its biosynthesis involves precursors from fatty acid and polyketide pathways. However, specific precursor feeding studies with isotopically labeled compounds to definitively identify the starter and extender units for the polyketide synthase (PKS) machinery presumed to be involved have not been reported in the accessible scientific literature. Consequently, the specific biosynthetic intermediates that are sequentially modified to form the this compound backbone remain to be elucidated.

Enzymatic Pathways Implicated in Biosynthesis (e.g., Fatty Acid Biosynthesis Inhibition)

The structural features of this compound strongly suggest the involvement of a Type I or Type II polyketide synthase (PKS) pathway for the construction of its carbon skeleton. PKS systems are large, multi-enzyme complexes that catalyze the decarboxylative condensation of acyl-CoA precursors in a manner analogous to fatty acid biosynthesis. The presence of hydroxyl groups and other functionalities on the this compound molecule indicates the action of tailoring enzymes, such as hydroxylases and glycosyltransferases, which would modify the polyketide chain after its initial synthesis.

While there is no direct experimental evidence in the published literature detailing the specific enzymatic pathways or the biosynthetic gene cluster responsible for this compound production in Kibdelosporangium albatum, it is noteworthy that the genus Kibdelosporangium is known to possess significant secondary metabolic potential, with a large number of uncharacterized biosynthetic gene clusters. It is within one of these gene clusters that the enzymatic machinery for this compound synthesis is presumed to reside. The potential for these pathways to be inhibited, for example by compounds that target fatty acid biosynthesis, has not been specifically investigated in the context of this compound production.

Precursor Symmetrization and Desymmetrization in Biosynthesis

A striking feature of this compound is its C2-symmetrical macrodiolide core. The formation of such a symmetrical structure through a biological process is a fascinating mechanistic puzzle. The total synthesis of this compound has been achieved through a two-directional strategy, which may mimic the biosynthetic logic. This suggests a potential biosynthetic pathway where two identical precursor molecules are synthesized and then dimerized to form the symmetrical macrodiolide. This process would require a specific enzymatic machinery capable of catalyzing this dimerization and macrolactonization.

Following the formation of the symmetrical core, the attachment of the glycosidic units and the elaboration of the side chains would represent a desymmetrization step if the modifications on both halves of the molecule are not identical or occur sequentially. However, in the case of this compound, the two appended side chains are identical, suggesting that the enzymatic processes for their construction and attachment may operate in a symmetrical fashion. The precise enzymatic mechanisms governing this proposed symmetrization of precursors and the subsequent steps remain a subject for future research, as no definitive studies on this aspect of this compound biosynthesis have been published.

Total Synthesis and Synthetic Methodologies of Cycloviracin B1

Strategic Approaches to Total Synthesis

The total synthesis of Cycloviracin B1 has been successfully achieved through a thoughtfully designed strategy that emphasizes efficiency and adaptability. This approach was necessitated by the molecule's complexity and the initial ambiguity surrounding the stereochemistry of several of its chiral centers. acs.org

The flexibility of the synthesis plan proved to be a critical asset. nih.govacs.org It allowed for the preparation of a series of macrodiolide cores with varying stereochemistry at the branching points. This flexibility was instrumental in determining the previously unknown absolute stereochemistry of the six chiral centers located on the fatty acid side chains of the natural product. acs.orgnih.gov By comparing the spectroscopic data of the synthetic stereoisomers with that of the natural this compound, the correct configuration was unequivocally established as (3R,19S,25R,3'R,17'S,23'R). nih.govnih.gov

A cornerstone of the successful total synthesis of this compound is the implementation of a two-directional synthesis strategy. acs.orgnih.govacs.orgnih.gov This elegant approach was particularly well-suited for the construction of the C2-symmetrical macrodiolide core of the molecule. acs.orgacs.org In a two-directional synthesis, a central starting material is elaborated outwards in two opposite directions simultaneously, which can significantly shorten the number of synthetic steps required to build a complex molecule. acs.org

This strategy was employed for the formation of the lactide core, which was then followed by the sequential attachment of the two distinct fatty acid side chains. nih.govnih.gov This approach, however, was not without its challenges, particularly in the later stages of the synthesis where the two different lateral chains had to be introduced. acs.org

Key Synthetic Transformations and Methodological Advances

The successful execution of the total synthesis of this compound relied on the application and refinement of several key chemical reactions. Among these, the formation of the macrodiolide core via a template-directed macrodilactonization was a particularly noteworthy and crucial step.

The construction of the large macrocyclic ring of this compound was achieved through a highly efficient template-directed macrodilactonization reaction. nih.govacs.orgnih.gov This process involves the dimerization and cyclization of a seco-acid precursor to form the desired macrodiolide. The "template" in this context refers to a species that helps to pre-organize the precursor molecule in a conformation that favors the desired intramolecular cyclization over competing intermolecular oligomerization reactions.

A significant finding in the development of the macrodilactonization reaction was the profound influence of metal cations, particularly potassium ions. acs.org It was discovered that the presence of potassium cations was crucial for the high efficiency and selectivity of the macrodilactonization step. acs.org The potassium ion is believed to act as a template, coordinating to specific oxygen atoms in the seco-acid precursor. This coordination is thought to induce a conformational pre-organization that brings the reactive ends of two precursor molecules into close proximity, thereby favoring the desired dimerization and subsequent lactonization to form the macrodiolide.

Under optimized conditions, which included the presence of potassium cations, the desired lactide was obtained in a remarkable 71% isolated yield. acs.org

| Condition | Outcome | Reference |

| Presence of Potassium Cations | Highly productive macrodilactonization | acs.org |

| Optimized Conditions | 71% isolated yield of the desired lactide | acs.org |

The activation of the carboxylic acid groups in the seco-acid precursor is a prerequisite for the macrodilactonization to occur. For the synthesis of this compound, this was effectively achieved using 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride as a promoting agent. acs.orgnih.govacs.org This reagent serves to activate the carboxylic acid, transforming it into a more reactive species that can readily undergo esterification with the hydroxyl group to form the lactone bond.

The use of 2-chloro-1,3-dimethylimidazolinium chloride in conjunction with the potassium ion template provided a powerful and efficient system for the construction of the challenging macrodiolide core of this compound. acs.orgnih.govacs.org

| Reagent | Function | Reference |

| 2-chloro-1,3-dimethylimidazolinium chloride | Activating agent for macrodilactonization | acs.orgnih.govacs.org |

Asymmetric Introduction of Chiral Centers

The creation of specific stereocenters within the long fatty acid side chains of this compound was a formidable challenge, necessitating the use of highly selective asymmetric reactions.

Asymmetric Hydrogenation

While asymmetric hydrogenation is a powerful and widely used method for establishing chiral centers in organic synthesis, its application in the key steps of the first total synthesis of this compound is not documented in the primary literature. nih.govnih.govacs.org The synthetic routes reported relied on other methods for the stereocontrolled introduction of hydroxyl-bearing chiral centers.

Ligand-Controlled Asymmetric Additions of Organometallic Reagents (e.g., Dialkylzinc)

A pivotal step in the synthesis of this compound was the stereoselective formation of the chiral center at the C-17' position. nih.gov This was accomplished through a highly advanced, ligand-controlled asymmetric addition of a functionalized dialkylzinc reagent to a polyfunctional aldehyde. nih.govacs.org The reaction employed a titanium catalyst, with stereocontrol originating from a chiral diamine ligand, demonstrating a sophisticated approach to controlling stereochemistry in a complex setting. nih.gov

This key transformation involved the addition of a dialkylzinc reagent, derived from the corresponding alkyl iodide, to a complex aldehyde fragment of the macrodiolide core. The exceptional level of stereocontrol was achieved by using a specific chiral ligand to direct the addition of the organometallic reagent to one face of the aldehyde. nih.gov The success of this reaction was crucial for establishing the (17'S) configuration, which was later confirmed upon completion of the total synthesis. nih.gov

| Component | Description/Reagent |

|---|---|

| Reaction Type | Titanium-catalyzed asymmetric addition |

| Organometallic Reagent | Functionalized dialkylzinc reagent |

| Substrate | Polyfunctional aldehyde precursor |

| Chiral Ligand | Cyclohexane-1,2-diamine bistriflate |

| Key Chiral Center Formed | C-17' |

Glycosylation Strategies for Oligosaccharide Assembly

The attachment of glucose units to the fatty acid chains is a defining feature of this compound. The strategies for forming these glycosidic bonds had to be carefully selected to ensure the correct stereochemistry (β-linkage) and to be compatible with the sensitive functional groups already present in the molecule.

Trichloroacetimidate (B1259523) Method

In the total synthesis of this compound, the selective glycosylation of the newly formed C-17' hydroxyl group was achieved using the trichloroacetimidate method. nih.gov This reliable and widely used technique involves activating a glycosyl donor, in this case, a glucose derivative, as a trichloroacetimidate. This activated donor then reacts with the alcohol acceptor (the C-17' hydroxyl group) in the presence of a Lewis acid promoter to form the glycosidic bond. The use of a participating group (like an acetyl group) at the C-2 position of the glucose donor ensured the formation of the desired 1,2-trans-glycoside, resulting in the correct β-anomer.

| Component | Description/Reagent |

|---|---|

| Method | Trichloroacetimidate Method |

| Glycosyl Donor | Peracetylated glucose-derived trichloroacetimidate |

| Glycosyl Acceptor | Secondary alcohol at C-17' of the aglycone |

| Promoter | Lewis Acid (e.g., TMSOTf) |

| Stereochemical Outcome | β-glycosidic linkage (1,2-trans) |

Intramolecular Glycosylation Approaches

Intramolecular glycosylation, where the glycosyl donor and acceptor are tethered together before the bond-forming reaction, is a powerful strategy for controlling stereoselectivity, particularly for forming challenging glycosidic linkages. beilstein-journals.org However, this specific approach was not employed in the first total synthesis of this compound. nih.govnih.govacs.org The synthesis instead relied on the well-established intermolecular trichloroacetimidate method described above.

Olefination Reactions (e.g., Modified Julia-Kocienski Olefination)

The construction of the carbon-carbon double bonds within the long alkyl side chains of this compound was achieved using a modified Julia-Kocienski olefination. nih.govacs.org This reaction is particularly valuable in complex molecule synthesis due to its high E-selectivity and its tolerance of a wide range of functional groups. nih.gov

In the synthesis of this compound, this olefination was exceptionally demanding as it had to be performed on a substrate bearing base-labile β-hydroxy ester functionalities within the macrodiolide core. nih.govnih.gov The reaction involved coupling a tetrazolyl sulfone with an aldehyde to form the desired alkene. The use of 1-phenyl-1H-tetrazol-5-yl (PT) sulfones is a hallmark of this specific variant of the Julia olefination, often providing excellent yields and selectivity for the trans-alkene. nih.gov The successful application of this reaction was critical for the completion of the fatty acid appendages attached to the central macrocyclic core. acs.org

| Component | Description/Reagent |

|---|---|

| Reaction Type | Modified Julia-Kocienski Olefination |

| Key Reagents | Tetrazolyl sulfone and an aldehyde |

| Sulfone Type | 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone derivative |

| Base | Strong base (e.g., KHMDS) |

| Key Challenge | Presence of base-labile β-hydroxy ester groups in the substrate |

| Stereochemical Outcome | High selectivity for the E-alkene |

Ring-Opening and Chain Elongation Methodologies (e.g., Claisen Condensation)

A pivotal step in the construction of the C2-symmetrical macrodiolide core of this compound involved a strategic ring-opening and chain elongation sequence. This was elegantly achieved through a Claisen condensation of pentadecanolide. This methodology served to open the lactone ring and simultaneously introduce a functionalized β-ketoester moiety, which was essential for subsequent transformations. acs.orgnih.gov

The reaction sequence began with the treatment of pentadecanolide with a strong base to generate an enolate, which then acted as the nucleophile. The specific conditions for this transformation were critical to ensure high efficiency. The process is outlined in the table below.

Table 1: Key Methodologies in the Synthesis of the this compound Core

| Step | Reaction Type | Reactants/Reagents | Key Intermediate | Purpose |

| 1 | Ring-Opening Claisen Condensation | Pentadecanolide, Strong Base | Functionalized β-ketoester | To open the lactone and install a key functional group for chain elongation. acs.orgnih.gov |

| 2 | Asymmetric Hydrogenation | β-ketoester, [(BINAP)RuCl2]2·NEt3 | Chiral hydroxy ester | To set the desired stereochemistry at a key branching point. acs.org |

| 3 | β-selective Glycosylation | Chiral hydroxy ester, Trichloroacetimidate | Glycosylated hydroxy acid | To introduce the carbohydrate moiety with the correct anomeric configuration. acs.org |

| 4 | Template-Directed Macrodilactonization | Glycosylated hydroxy acid, 2-chloro-1,3-dimethylimidazolinium chloride | C2-symmetrical macrodiolide core | To form the large lactone ring of the core structure. nih.gov |

Following the successful ring-opening and functionalization, the resulting β-ketoester underwent an asymmetric hydrogenation. This step was crucial for establishing the correct stereochemistry at one of the chiral centers of the macrodiolide core. The catalyst employed for this transformation was a ruthenium complex with the chiral ligand BINAP, [(BINAP)RuCl2]2·NEt3, which ensured high stereocontrol. acs.org Subsequent steps, including a β-selective glycosylation using a trichloroacetimidate donor and a template-directed macrodilactonization, ultimately led to the formation of the fully functionalized C2-symmetrical macrodiolide core of this compound. acs.orgnih.gov

Synthesis of Stereoisomers and Analogs for Research Purposes

A significant challenge in the initial investigation of this compound was the determination of the absolute stereochemistry of its six chiral centers within the two fatty acid side chains. To address this, a flexible synthetic strategy was developed that allowed for the preparation of a series of stereoisomers of the macrodiolide core and various model compounds representing the fatty acid appendages. nih.gov

The primary research purpose for synthesizing these stereoisomers and analogs was to establish the definitive stereochemical configuration of the natural product. This was achieved by comparing the 13C NMR spectroscopic data of the synthetic compounds with that of naturally occurring this compound. The chemical shifts, particularly at the anomeric position of the β-glycosides, proved to be highly sensitive to the absolute configuration of the aglycone, serving as excellent probes for stereochemical assignment. nih.gov

This comparative analysis of NMR data between the natural product and the synthetically prepared stereoisomers ultimately led to the unambiguous assignment of the absolute stereochemistry of the six chiral centers as (3R,19S,25R,3'R,17'S,23'R). nih.govnih.gov

The synthesis of these stereoisomers involved modifying the asymmetric hydrogenation step and utilizing different chiral building blocks. This deliberate variation in the synthetic route provided access to a library of macrodiolide cores with differing stereochemistry at the branching points.

Table 2: Synthesized Stereoisomers and Analogs of the this compound Core

| Compound | Description | Purpose of Synthesis | Reference |

| (3R,3'R)-configured core | Symmetrical dilactone with the natural configuration at the points of fatty acid attachment. | Confirmation of the absolute stereochemistry of the natural product. | acs.org |

| Differently configured core structures | Stereoisomers of the macrodiolide core with varied absolute stereochemistry at the branching points. | To serve as comparison compounds for NMR-based structural elucidation. | acs.orgnih.gov |

| Model compounds for fatty acid appendices | Simplified analogs of the lateral fatty acid chains. | To aid in the assignment of stereochemistry within the side chains. | nih.gov |

The insights gained from the synthesis and analysis of these stereoisomers were not only pivotal for the structural elucidation of this compound but also had broader implications. The comprehensive set of NMR data collected allowed for a critical re-evaluation of the proposed structures of the fattiviracins, a closely related family of glycoconjugates, suggesting that their previously published structures may require revision. acs.orgnih.gov Furthermore, the biological evaluation of the fully synthetic this compound and key intermediates revealed that the entire molecular architecture is necessary for its potent and selective antiviral activity. nih.gov

Biological Activities and Mechanistic Studies

Antiviral Efficacy Against Specific Viral Pathogens

Cycloviracin B1 has shown significant efficacy as an antiviral agent, with notable activity against specific viruses.

The compound exhibits potent antiviral activity against Herpes Simplex Virus Type 1 (HSV-1) nih.govresearchgate.netacs.orgresearchgate.netnih.gov. Studies have quantified this activity, reporting an inhibitory concentration (ID50) of 5 µg/mL against HSV-1, determined through a dye uptake assay researchgate.net. This makes this compound a recognized agent for combating this particular viral infection medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com.

Investigations into the structure-activity relationship of this compound have highlighted the critical importance of its complete molecular architecture for its antiviral efficacy nih.gov. Research involving synthetic analogs and key intermediate compounds has indicated that the entire molecular construct is necessary to achieve appreciable and selective antiviral activity nih.gov. This suggests that any structural modifications or the absence of specific molecular components could lead to a reduction or complete loss of its biological effect.

Antibacterial Spectrum of Activity

While primarily recognized for its antiviral properties, this compound also possesses antibacterial characteristics, albeit to a lesser extent.

This compound displays weak activity against Gram-positive bacteria nih.govmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. Its antibiotic activity spectrum includes this class of bacteria . However, the reported activity is described as modest, distinguishing it from the potent antiviral effects observed against HSV-1 nih.govmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com.

Interactions with Biochemical Pathways and Molecular Targets

The precise mechanisms by which this compound operates at the cellular level are subjects of ongoing research and exploration ontosight.ai.

For cycloviracins, including this compound, proposed mechanisms of action involve potential interference with viral replication processes ontosight.ai. The complex chemical structure of this compound, characterized by its tricyclic ring system, multiple hydroxyl groups, ester linkages, and glycosidic bonds with methylated glucose moieties, suggests a capacity for diverse biological interactions ontosight.ai. These interactions could include binding to specific cellular proteins or integration into cellular membranes, thereby disrupting cellular functions or viral processes ontosight.ai. While direct mechanistic studies for this compound are limited, research on related macrolipid compounds has suggested mechanisms involving pore formation within lipidic cell membranes, hinting at possible membrane-active properties rsc.org. Further detailed studies are necessary to fully elucidate the specific molecular targets and cellular pathways influenced by this compound.

Data Table: Antiviral Activity of this compound

| Target Pathogen | Metric | Value | Assay Type | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | ID50 | 5 µg/mL | Dye uptake assay | researchgate.net |

Compound List

this compound

Cycloviracin B2

Fattiviracins

Glucolipsin A

Glucolipsin B

Comparative Analysis with Related Glycolipids (e.g., Glucolipsin A/B as Glucokinase Activators)

While this compound's primary documented activity is antiviral, other glycolipids, such as Glucolipsin A and Glucolipsin B, have been identified as glucokinase activators researchgate.netfrontiersin.orggo4mailburst.comcapes.gov.br. Glucokinase (GK) is a critical enzyme in glucose metabolism, acting as a glucose sensor in pancreatic beta cells and regulating glucose phosphorylation in the liver plos.orgmdpi.com. Glucolipsin A and B are known to alleviate the inhibition of glucokinase by long-chain fatty acyl CoA esters (FAC), exhibiting RC50 values of 5.4 µM and 4.6 µM, respectively researchgate.net.

Research has also explored the comparative biological activities of various glycolipids, including this compound, against different enzymatic targets. In one study, Glucolipsin and its analogues were evaluated for their effects on phosphatases. These compounds demonstrated the ability to inhibit the dual-specific phosphatase Cdc25A, with half-maximal inhibitory concentrations (IC50) in the low micromolar range. In contrast, they showed minimal activity against the tyrosine phosphatase PTP1B. This activity profile was then compared to that of other glycolipids previously synthesized in the laboratory, which included this compound, caloporoside, woodrosin I, sophorolipid (B1247395) lactone, and tricolorin G capes.gov.bracs.org. This comparative analysis highlights that while Glucolipsin A/B are recognized for their glucokinase-activating properties, this compound has been assessed in contexts involving phosphatase modulation, indicating a broader investigation into the biological activities of this class of compounds.

Table 1: Comparative Phosphatase Modulating Activity of Glycolipids

| Compound | Target Phosphatase | IC50 (µM) | Reference |

| Glucolipsin A | Cdc25A | Low micromolar | capes.gov.bracs.org |

| Glucolipsin B | Cdc25A | Low micromolar | capes.gov.bracs.org |

| This compound | Cdc25A | Low micromolar | capes.gov.bracs.org |

| Glucolipsin A | PTP1B | Hardly active | capes.gov.bracs.org |

| Glucolipsin B | PTP1B | Hardly active | capes.gov.bracs.org |

| This compound | PTP1B | Hardly active | capes.gov.bracs.org |

Note: "Low micromolar" indicates values generally between 1-10 µM, as per typical reporting for this range.

Glycoconjugate Interactions in Biological Systems

As a glycolipid, this compound is a type of glycoconjugate, molecules that play fundamental roles in biological systems, mediating cell-cell recognition, communication, and immune responses researchgate.netmdpi.comrsc.orgfrontiersin.org. The complex structure of this compound, comprising a macrodiolide core, glycosidic linkages, and fatty acid chains, is critical for its biological function ontosight.ainih.gov. Research has demonstrated that the entire molecular construct of this compound is necessary for its appreciable and selective antiviral activity nih.gov. This suggests that this compound engages in specific molecular interactions within biological systems to exert its antiviral effects, likely by interfering with viral replication processes or host cell machinery essential for the viral life cycle. While the precise molecular targets and interaction mechanisms are subjects of ongoing research, its classification as a glycolipid implies potential interactions with cell membranes or specific protein receptors involved in cellular processes ontosight.ai.

Table 2: Biological Activity and Structural Significance of this compound

| Biological Activity | Key Findings | Significance |

| Antiviral Activity | Potent activity against herpes simplex virus type 1. | The complete molecular structure is essential for its antiviral efficacy. |

| Glycoconjugate Role | Composed of glucose moieties and fatty acids, characteristic of glycolipids. | Implies potential interactions with cell membranes and biological macromolecules. |

| Structural Basis | Complex macrodiolide core with fatty acid chains and glycosidic linkages. | The intricate structure is crucial for its specific biological interactions and overall activity. |

Structure Activity Relationship Sar Studies

Design and Synthesis of Cycloviracin B1 Analogs

The synthesis of this compound analogs is a challenging feat of organic chemistry, requiring sophisticated strategies to assemble the complex macrocycle and attach the intricate side chains. The flexibility of the total synthesis routes has allowed for the preparation of a series of derivatives where specific parts of the molecule are systematically altered. nih.govacs.org

While specific studies detailing the systematic modification of the fatty acid chains of this compound and the direct correlation with antiviral activity are not extensively documented in publicly available research, the closely related family of compounds, the fattiviracins, offers valuable insights. Fattiviracins differ from cycloviracins in the length of their fatty acid side chains and their sugar moieties. researchgate.netnih.gov The existence of these natural analogs suggests that variations in the lipophilic side chains can influence the biological activity profile. The synthesis of analogs with varied chain lengths, degrees of unsaturation, and branching patterns would be a logical step in elucidating the optimal lipophilicity for cell penetration and target interaction.

The saccharide units of this compound are presumed to play a critical role in its mechanism of action, potentially mediating interactions with viral or cellular surface glycoproteins. Research on the related fattiviracins, which possess different sugar moieties compared to this compound, hints at the importance of the carbohydrate portion of the molecule for its biological activity. nih.gov The synthesis of analogs with modified or simplified sugar units, or even their complete removal, would be instrumental in defining their precise contribution to the antiviral effect. However, detailed studies on the synthesis and biological evaluation of such this compound analogs are not readily found in the current body of scientific literature.

The C2-symmetrical macrodiolide core is the central scaffold of this compound. Synthetic strategies have been developed to create various stereoisomers of this core structure. nih.govnih.gov These synthetic achievements have been pivotal in confirming the absolute stereochemistry of the natural product. The ability to synthesize different core structures provides a platform to investigate the impact of the macrocycle's conformation and rigidity on antiviral activity. While various core structures have been synthesized, a comprehensive analysis correlating specific modifications of the lactone core with biological efficacy remains an area for further investigation.

Correlating Structural Features with Biological Efficacy

The biological evaluation of synthetic this compound and its intermediates has underscored the importance of the entire molecular architecture for potent and selective antiviral activity. nih.govacs.org Key intermediates in the synthetic pathway, lacking the complete structure of the final product, have shown significantly diminished or no antiviral effects, indicating a cooperative role of all structural components.

The precise three-dimensional arrangement of atoms in this compound is paramount for its biological function. The total synthesis of the molecule was instrumental in establishing the absolute stereochemistry of six chiral centers as (3R,19S,25R,3'R,17'S,23'R). nih.govresearchgate.net The synthesis of a series of macrodiolide cores with differing stereochemistry at the branching points allowed for a direct comparison with the natural product. nih.gov This comparison not only confirmed the stereochemical assignment but also implicitly suggests that deviations from the natural configuration would likely lead to a loss of antiviral potency. The 13C NMR shifts of the anomeric position of the β-glycosides have been shown to be sensitive probes for the absolute configuration of the attached aglycones. nih.govacs.org This stereochemical precision is a common theme in the activity of complex natural products, where a specific "lock-and-key" fit with the biological target is required.

The currently available research strongly indicates that the entire structure of this compound is necessary for its appreciable and selective antiviral activity. nih.govacs.org This suggests that the macrocyclic core, the saccharide moieties, and the fatty acid side chains all contribute synergistically to the molecule's biological profile. The fatty acid chains likely play a role in membrane interaction and cellular uptake, while the saccharide units may be involved in target recognition. The macrocyclic core provides the rigid scaffold necessary to present these functional groups in the correct spatial orientation.

Computational Approaches in SAR Analysis

A comprehensive review of the scientific literature indicates that dedicated computational studies focusing on the Structure-Activity Relationship (SAR) of this compound have not been extensively published. The existing research has predominantly centered on the total synthesis and initial antiviral evaluations of this complex natural product. However, the principles of computational chemistry provide a powerful framework through which a systematic SAR analysis of this compound and its analogs could be undertaken. Such in silico approaches are instrumental in modern drug discovery for predicting the biological activity of novel compounds, optimizing lead structures, and elucidating mechanisms of action at a molecular level.

Molecular modeling techniques, including quantum mechanics and molecular mechanics, would be foundational in building accurate three-dimensional models of this compound and its derivatives. These models are prerequisites for more advanced computational analyses.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be employed to investigate its interaction with putative viral protein targets. By computationally placing this compound and its analogs into the binding site of a target protein, researchers could predict the binding affinity and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for its antiviral activity.

A hypothetical docking study of this compound analogs against a viral glycoprotein target might yield data such as that presented in Table 1. In this illustrative table, a series of hypothetical analogs with modifications at the R1 and R2 positions are evaluated. The docking score, typically given in kcal/mol, represents the predicted binding affinity, with more negative values indicating a stronger interaction. The analysis of key interactions would highlight which structural modifications lead to more favorable binding.

Table 1: Hypothetical Molecular Docking Results of this compound Analogs This table is for illustrative purposes only and does not represent published experimental data.

| Compound ID | R1 Modification | R2 Modification | Docking Score (kcal/mol) | Key Interactions with Target |

|---|---|---|---|---|

| This compound | -OH | -CH3 | -9.5 | Hydrogen bond with Tyr234, Hydrophobic interaction with Phe345 |

| Analog 1 | -OCH3 | -CH3 | -8.2 | Loss of hydrogen bond with Tyr234 |

| Analog 2 | -OH | -H | -9.8 | Additional hydrophobic interaction with Leu346 |

| Analog 3 | -NH2 | -CH3 | -10.1 | Additional hydrogen bond with Asp230 |

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, a QSAR model could be developed by correlating various molecular descriptors of its analogs with their experimentally determined antiviral potencies (e.g., IC50 values). Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties.

A typical QSAR study would involve the calculation of a wide range of descriptors for a set of this compound analogs. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to generate an equation that predicts the biological activity based on a subset of these descriptors. Such a model would be invaluable for predicting the activity of yet-to-be-synthesized analogs, thereby guiding synthetic efforts toward more potent compounds.

Table 2 presents a hypothetical set of data for a QSAR study on this compound analogs. The table includes the experimental antiviral activity (pIC50, the negative logarithm of the IC50 value) and a few selected molecular descriptors. The resulting QSAR equation would provide quantitative insights into the structural requirements for antiviral activity.

Table 2: Hypothetical Data for a QSAR Study of this compound Analogs This table is for illustrative purposes only and does not represent published experimental data.

| Compound ID | pIC50 | Molecular Weight (Da) | LogP | Number of H-bond Donors |

|---|---|---|---|---|

| This compound | 6.5 | 1234.5 | 5.2 | 8 |

| Analog 1 | 5.8 | 1248.5 | 5.5 | 7 |

| Analog 2 | 6.7 | 1220.5 | 5.1 | 8 |

| Analog 3 | 7.1 | 1233.5 | 5.0 | 9 |

A potential QSAR equation derived from such data might look like: pIC50 = 0.85 * (Number of H-bond Donors) - 0.5 * LogP + 2.5

This hypothetical equation would suggest that a higher number of hydrogen bond donors and a lower lipophilicity (LogP) are beneficial for the antiviral activity of this compound analogs.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. An MD simulation of the this compound-target protein complex, obtained from a docking study, could reveal important information about the stability of the binding pose and the flexibility of both the ligand and the protein. By simulating the movements of atoms over a period of time, researchers can assess the persistence of key interactions and identify conformational changes that may be important for the biological activity. This level of detail is crucial for understanding the nuanced aspects of molecular recognition that are not captured by static docking models.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Analogue Diversity

The initial total synthesis of Cycloviracin B1 was a landmark achievement, confirming its structure and providing access to the natural product and a limited set of stereoisomers. nih.govacs.org This work elegantly employed a two-directional synthesis strategy, featuring a template-directed macrodilactonization to form the C2-symmetrical macrodiolide core. nih.govacs.org However, to fully explore the structure-activity relationships (SAR) of this compound and optimize its therapeutic potential, the development of more efficient and versatile synthetic routes capable of generating a diverse array of analogues is paramount.

Future synthetic endeavors should focus on modular approaches that allow for the systematic variation of key structural motifs. This includes modifications to the fatty acid side chains, the carbohydrate moieties, and the macrocyclic core itself. Strategies such as late-stage functionalization and the use of click chemistry could enable the rapid generation of a library of analogues. Furthermore, exploring alternative macrocyclization strategies, such as ring-closing metathesis, could offer more convergent and higher-yielding pathways to the core structure. acs.org The development of such routes will be instrumental in identifying analogues with improved potency, selectivity, and pharmacokinetic properties.

Table 1: Key Synthetic Strategies for this compound and Analogues

| Strategy | Description | Key Reactions | Potential for Analogue Diversity |

| Two-Directional Synthesis | Symmetric construction of the macrodiolide core from a central building block. | Template-directed macrodilactonization, Julia-Kocienski olefination. | Moderate; allows for variation in stereocenters of the core. nih.govacs.org |

| Convergent Synthesis | Assembly of key fragments (e.g., glycosylated fatty acids, macrocyclic core precursors) followed by their coupling. | Glycosylation, esterification, modern cross-coupling reactions. | High; enables independent modification of each fragment. |

| Late-Stage Functionalization | Introduction of chemical diversity at a late stage of the synthesis on a common intermediate. | C-H activation, site-selective enzymatic modifications. | High; provides rapid access to a wide range of derivatives. |

| Solid-Phase Synthesis | Synthesis of the linear precursor on a solid support to facilitate purification and automation. | Resin-based esterification and amide bond formation, on-resin cyclization. | High; suitable for combinatorial library synthesis. |

Elucidation of Precise Molecular Targets and Signaling Pathways

A significant knowledge gap in the current understanding of this compound is the precise molecular mechanism underlying its antiviral activity. While it has been shown to inhibit the replication of several viruses, including Herpes Simplex Virus (HSV), the specific viral or host cell targets with which it interacts remain unknown. nih.govacs.org Identifying these targets is a critical step towards understanding its mechanism of action and for the rational design of second-generation inhibitors.

Future research in this area will likely involve a combination of biochemical and cell-based approaches. Affinity-based proteomics, using chemically modified this compound probes, could be employed to pull down and identify its binding partners in infected cells. Concurrently, genetic approaches, such as CRISPR-based screening, could reveal host factors that are essential for its antiviral activity. Once potential targets are identified, further validation through in vitro binding assays and functional studies will be necessary to confirm their role in the compound's mechanism of action. Elucidating the downstream signaling pathways affected by this compound will provide a more complete picture of its biological effects. A related compound, fattiviracin FV-8, is thought to act on viral entry into host cells, suggesting a potential avenue of investigation for this compound. researchgate.net

Advancements in Glyco-Macrocycle Drug Discovery Paradigms

Glyco-macrocycles represent a promising but challenging class of molecules for drug discovery. Their complex structures often provide high affinity and selectivity for their biological targets, but can also present challenges in terms of synthesis and drug-like properties. This compound serves as an important case study in this context, highlighting both the potential and the hurdles of developing such molecules as therapeutic agents.

The continued investigation of this compound and its analogues can contribute significantly to the broader field of glyco-macrocycle drug discovery. By systematically exploring its SAR, researchers can derive general principles for designing glyco-macrocycles with improved pharmacological profiles. Furthermore, the development of innovative synthetic methodologies for this compound analogues can be applied to the synthesis of other complex natural products. From a translational perspective, a deeper understanding of this compound's mechanism of action could open up new avenues for antiviral therapy. If its target is a host factor, for example, it could lead to the development of host-targeted antivirals with a broad spectrum of activity and a higher barrier to resistance. The journey from a complex natural product to a clinically approved drug is long and arduous, but the unique structural and biological properties of this compound make it a compelling candidate for continued exploration and development.

Q & A

Q. How to statistically analyze conflicting pharmacokinetic data for this compound?

Q. What criteria determine the inclusion of this compound data in meta-analyses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.